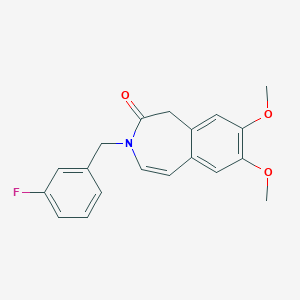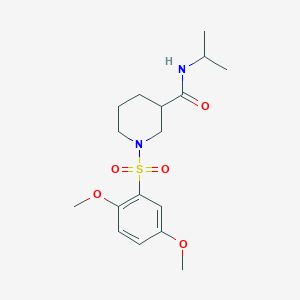
3-(3-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following structural formula:
- It belongs to the class of benzazepines, which are bicyclic compounds containing a benzene ring fused to an azepine (seven-membered) ring.
- The compound’s name indicates its substitution pattern: a fluorine atom at the 3-position of the benzyl group and two methoxy groups at the 7- and 8-positions of the benzazepine ring.
3-(3-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: C16H17FNO3
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains similar, emphasizing efficiency and yield.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including
Common Reagents: Reagents like sodium hydroxide, reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., chromium trioxide) are relevant.
Major Products: The major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block for other compounds.
Biology and Medicine: Explore its pharmacological properties, potential drug-like characteristics, and interactions with biological targets.
Industry: Assess its use in materials science or as a precursor for other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other benzazepines or benzyl derivatives, such as 4-(3-fluorobenzyloxy)phenylboronic acid , may share structural features.
Uniqueness: Highlight its distinct features, such as the combination of benzyl, fluorine, and methoxy groups.
Remember that this compound’s properties and applications are still an active area of research, and further studies are essential to fully understand its potential
Properties
Molecular Formula |
C19H18FNO3 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C19H18FNO3/c1-23-17-9-14-6-7-21(12-13-4-3-5-16(20)8-13)19(22)11-15(14)10-18(17)24-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
YTUZEPCJRJGVBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11127852.png)


![N-[(4-fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127863.png)
![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11127869.png)

![N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11127881.png)
![5-(3-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127888.png)
![4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B11127892.png)
![2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B11127897.png)

![N-(4-carbamoylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11127909.png)
